molecular formula C19H18BrNO2 B3043070 3-(3-Bromophenyl)-7-diethylaminocoumarin CAS No. 720674-64-6

3-(3-Bromophenyl)-7-diethylaminocoumarin

Cat. No.: B3043070
CAS No.: 720674-64-6
M. Wt: 372.3 g/mol
InChI Key: FVDGLDPOEBIXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-7-diethylaminocoumarin typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Coumarin Formation: Formation of the coumarin core through a Pechmann condensation reaction.

    Diethylamino Substitution: Introduction of the diethylamino group at the 7-position of the coumarin ring.

The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as crystallization and chromatography are employed to obtain the final product with desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-7-diethylaminocoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation reactions can produce quinones and other oxidized forms .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-7-diethylaminocoumarin involves its interaction with specific molecular targets and pathways. The diethylamino group enhances its ability to interact with biological membranes and proteins, while the bromine atom can participate in halogen bonding and other interactions. These properties contribute to its biological activities, such as inhibiting enzyme function or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-7-diethylaminocoumarin is unique due to the presence of both the bromine atom and the diethylamino group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-bromophenyl)-7-(diethylamino)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO2/c1-3-21(4-2)16-9-8-14-11-17(19(22)23-18(14)12-16)13-6-5-7-15(20)10-13/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDGLDPOEBIXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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